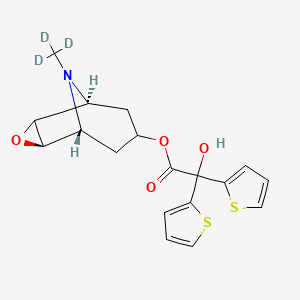

Scopine Di(2-thienylglycolate)-D3

説明

特性

分子式 |

C18H19NO4S2 |

|---|---|

分子量 |

380.5 g/mol |

IUPAC名 |

[(1S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16?/m1/s1/i1D3 |

InChIキー |

VPJFFOQGKSJBAY-CSJLUHKSSA-N |

異性体SMILES |

[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1C3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |

正規SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Scopine Di(2-thienylglycolate)-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopine (B3395896) Di(2-thienylglycolate)-D3 is a deuterated, stable isotope-labeled analog of Scopine Di(2-thienylglycolate). It serves as a crucial internal standard for the quantification of Tiotropium (B1237716), a long-acting muscarinic antagonist, in various analytical methodologies, particularly mass spectrometry-based assays.[1] The primary utility of this compound lies in its application within pharmacokinetic and metabolic studies of Tiotropium. Given that Scopine Di(2-thienylglycolate) is a key intermediate in the synthesis of Tiotropium Bromide, understanding its properties and the pharmacology of Tiotropium is essential for researchers in the field of respiratory drug development.[2][3][4]

This technical guide provides a comprehensive overview of Scopine Di(2-thienylglycolate)-D3, including its chemical data, the synthetic route of its non-labeled counterpart, and the pharmacological context of Tiotropium, for which it is an analytical tool.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound and its non-labeled analog is presented below.

| Property | This compound | Scopine Di(2-thienyl)glycolate |

| Synonyms | N-Demethyl Tiotropium-D3 | Tiotropium EP Impurity B |

| CAS Number | 1126775-83-4 | 136310-64-0 |

| Molecular Formula | C₁₈H₁₆D₃NO₄S₂ | C₁₈H₁₉NO₄S₂ |

| Molecular Weight | 380.5 g/mol | 377.48 g/mol |

| Appearance | Off-White Solid | Off-White Solid |

| Melting Point | Not specified | 138-140 °C |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | 2-8°C, Keep in dark place, Sealed in dry |

Synthesis of Scopine Di(2-thienylglycolate)

The synthesis of Scopine Di(2-thienylglycolate) is a critical step in the production of Tiotropium Bromide. The most common method involves the transesterification of scopine with methyl di(2-thienyl)glycolate. While the specific protocol for the deuterated (-D3) version is not publicly detailed, it would follow a similar pathway, likely utilizing a deuterated methylating agent in a later step to form Tiotropium-D3, or starting with a deuterated scopine precursor.

Representative Synthetic Protocol (Transesterification)

This protocol is based on methodologies described in the patent literature for the synthesis of the non-labeled compound.

Reaction:

Caption: Synthesis of Scopine Di(2-thienylglycolate).

Materials:

-

Scopine

-

Methyl di(2-thienyl)glycolate

-

Sterically hindered base (e.g., sodium tert-butoxide)

-

Inert solvent (e.g., toluene)

-

Argon or Nitrogen atmosphere

Procedure:

-

Scopine and methyl di(2-thienyl)glycolate are dissolved in an inert solvent such as toluene (B28343) in a reaction vessel under an inert atmosphere.[5]

-

The mixture is heated to a temperature between 50°C and 90°C.[5]

-

A solution of a sterically hindered base, for example, sodium tert-butoxide in a suitable solvent, is slowly added to the reaction mixture.[5]

-

The reaction is stirred at the elevated temperature for a specified period to allow for the transesterification to complete.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through crystallization.[5]

Pharmacology and Mechanism of Action of Tiotropium

This compound is instrumental in the study of Tiotropium, a long-acting anticholinergic agent used in the management of chronic obstructive pulmonary disease (COPD).[6][7] Tiotropium acts as a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3]

Muscarinic Receptor Binding Profile of Tiotropium

Tiotropium exhibits high affinity for all five muscarinic receptor subtypes (M1-M5). However, it displays kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors, which contributes to its long duration of action and favorable safety profile.[6][8]

| Receptor Subtype | Function in Airways | Tiotropium's Action |

| M1 | Facilitates neurotransmission in parasympathetic ganglia | Antagonism |

| M2 | Inhibits acetylcholine release from presynaptic terminals (autoreceptor) | Antagonism (with faster dissociation) |

| M3 | Mediates bronchoconstriction and mucus secretion in airway smooth muscle | Potent and prolonged antagonism |

Signaling Pathways of Muscarinic Receptors

The antagonism of muscarinic receptors by Tiotropium blocks the downstream signaling cascades initiated by acetylcholine. The primary pathways relevant to airway smooth muscle are associated with M3 receptors.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Upon binding of acetylcholine to M3 receptors, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. Tiotropium blocks this entire cascade by preventing the initial binding of acetylcholine to the M3 receptor.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods. However, understanding the binding characteristics of the active compound, Tiotropium, is fundamental. A representative experimental protocol for a competitive radioligand binding assay is provided below.

Competitive Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Tiotropium) for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Test compound (Tiotropium).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Preparation: A series of dilutions of the test compound (Tiotropium) are prepared.

-

Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A control without the test compound is included to determine total binding, and a sample with an excess of a non-labeled ligand is used to determine non-specific binding.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound is a vital tool for the accurate quantification of Tiotropium in research and development. Its utility is intrinsically linked to the pharmacological importance of Tiotropium as a long-acting muscarinic antagonist for the treatment of COPD. A thorough understanding of the synthesis of its parent compound, the mechanism of action of Tiotropium, and the associated signaling pathways and experimental methodologies provides a comprehensive foundation for scientists and researchers working in this therapeutic area.

References

- 1. caymanchem.com [caymanchem.com]

- 2. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 3. EP2825535B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]

- 4. Scopine Di(2-thienyl) Glycolate [chembk.com]

- 5. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 6. droracle.ai [droracle.ai]

- 7. 5.11 Anticholinergics – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 8. publications.ersnet.org [publications.ersnet.org]

In-Depth Technical Guide: Scopine Di(2-thienylglycolate)-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopine (B3395896) Di(2-thienylglycolate)-D3 is a stable isotope-labeled derivative of Scopine Di(2-thienylglycolate), a key intermediate in the synthesis of Tiotropium Bromide. Tiotropium Bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The deuterated analog serves as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification of the non-labeled drug. This document provides a comprehensive overview of its chemical structure, properties, and a proposed synthetic pathway.

Chemical Structure and Properties

The chemical structure of Scopine Di(2-thienylglycolate)-D3 is characterized by a scopine core esterified with a di-(2-thienyl)glycolic acid moiety, with three deuterium (B1214612) atoms located on the N-methyl group of the scopine ring.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | N-Demethyl Tiotropium-D3, Tiotropium EP Impurity B-D3 | [1] |

| CAS Number | 1126775-83-4 | [1] |

| Molecular Formula | C₁₈H₁₆D₃NO₄S₂ | [1] |

| Molecular Weight | 380.5 g/mol | [1] |

| Appearance | Off-White Solid | [2] |

| Melting Point | 138-140 °C (for non-deuterated) | [3] |

| Storage | Keep in dark place, Sealed in dry, 2-8°C | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the known synthesis of its non-deuterated counterpart and general deuteration techniques, a plausible synthetic route is proposed. The synthesis of the non-deuterated compound, also known as N-Demethyl Tiotropium, typically involves the transesterification of methyl di(2-thienyl)glycolate with scopine.

To introduce the deuterium label, two primary strategies can be envisioned:

-

Late-stage N-methylation using a deuterated reagent: This would involve the synthesis of N-demethyl-scopine di(2-thienyl)glycolate followed by N-methylation using a deuterated methylating agent like methyl-d3 bromide or methyl-d3 iodide.

-

Use of a deuterated starting material: This approach would utilize scopine-d3, where the N-methyl group is already deuterated, in the transesterification reaction with methyl di(2-thienyl)glycolate.

The first approach is more common for introducing isotopic labels at a late stage of a synthesis.

Proposed Experimental Protocol: Synthesis via N-demethylated Intermediate

This protocol is a proposed adaptation based on known procedures for the synthesis of the non-deuterated analog.

Step 1: Synthesis of N-Demethyl Scopine Di(2-thienyl)glycolate

A detailed, publicly available experimental protocol for this specific step is not available. It would likely involve the reaction of N-demethyl-scopine with methyl di(2-thienyl)glycolate under basic conditions.

Step 2: N-methylation with Methyl-d3 Bromide

-

Materials:

-

N-Demethyl Scopine Di(2-thienyl)glycolate

-

Methyl-d3 Bromide (CD₃Br)

-

Anhydrous acetonitrile (B52724)

-

Anhydrous potassium carbonate

-

-

Procedure:

-

Dissolve N-Demethyl Scopine Di(2-thienyl)glycolate in anhydrous acetonitrile in a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add a solution of Methyl-d3 Bromide in anhydrous acetonitrile to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

-

Synthesis of Methyl-d3 Bromide

Methyl-d3 bromide can be synthesized via the Hunsdiecker reaction from silver acetate-d3 and bromine.[4][5][6]

-

Materials:

-

Silver acetate-d3

-

Bromine

-

-

Procedure:

Analytical Data

Detailed, publicly available analytical data such as NMR, IR, and mass spectra for this compound are not available in the searched literature. Commercial suppliers of this compound typically provide a certificate of analysis with this information upon purchase.

Logical Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a critical analytical standard for the development and quality control of Tiotropium Bromide. While a definitive, published experimental protocol for its synthesis is not available, a logical synthetic route can be proposed based on established chemical transformations. This guide provides a framework for researchers and scientists working with this important molecule, summarizing its known properties and outlining a viable synthetic strategy. Further research is needed to establish a detailed experimental protocol and to make its full analytical data publicly accessible.

References

N-Demethyl Tiotropium-D3 physical properties

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical properties of N-Demethyl Tiotropium-D3. This document provides detailed information on the compound's characteristics, synthesis, and analytical characterization, including experimental protocols and data presented in a clear and accessible format.

Core Physical and Chemical Properties

N-Demethyl Tiotropium-D3 is the deuterated form of N-Demethyl Tiotropium (B1237716), a key intermediate in the synthesis of Tiotropium, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The introduction of deuterium (B1214612) isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Tiotropium.

Table 1: Physical and Chemical Properties of N-Demethyl Tiotropium-D3

| Property | Value | Source(s) |

| Chemical Name | (1R,2R,4S,5S,7s)-9-(Methyl-d3)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-hydroxy-2,2-dithiophen-2-ylacetate | N/A |

| Molecular Formula | C₁₈H₁₆D₃NO₄S₂ | N/A |

| Molecular Weight | 380.51 g/mol | N/A |

| CAS Number | Not available for the free base. 1127226-56-5 for the bromide salt. | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Data not available for the deuterated compound. The melting point of Tiotropium Bromide (the quaternized, non-deuterated form) is reported to be in the range of 218-220 °C[1] or 225-235 °C with decomposition[2]. | |

| Boiling Point | Data not available. The compound is expected to decompose at high temperatures. | N/A |

| Solubility | Data for the deuterated compound is not readily available. N-Demethyl Tiotropium (non-deuterated) is soluble in methanol (B129727) and DMSO[3]. Tiotropium Bromide is sparingly soluble in water and methanol[2][4], with a solubility of approximately 5 mg/mL in PBS (pH 7.2)[5] and around 20 mg/mL in DMSO[5]. | |

| Storage | Store at 2-8 °C in a dry place. | N/A |

| Isotopic Purity | Typically ≥98% deuterated forms (d₁-d₃). | N/A |

Synthesis and Purification

The synthesis of N-Demethyl Tiotropium-D3 can be conceptualized as a two-step process: first, the synthesis of the non-deuterated precursor, N-Demethyl Tiotropium, followed by N-methylation using a deuterated methyl source.

Synthesis of N-Demethyl Tiotropium (Precursor)

The synthesis of N-Demethyl Tiotropium is described in various patents and involves the reaction of methyl di(2-thienyl)glycolate with scopine (B3395896).

Experimental Protocol: Synthesis of N-Demethyl Tiotropium

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, suspend scopine and a weak inorganic base (e.g., 1.0 to 1.5 mole equivalents of potassium carbonate) in a suitable polar organic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

-

Addition of Reactant: To this suspension, add methyl di(2-thienyl)glycolate.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 65 °C and maintain for 18 to 20 hours under a nitrogen atmosphere[6][7]. The reaction progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Isolation:

-

After completion of the reaction, cool the mixture to room temperature.

-

Add an acid, such as hydrobromic acid, to the cooled mixture to form a two-phase system (organic and aqueous).

-

Separate the aqueous phase and wash it with an organic solvent to remove unreacted starting material.

-

Adjust the pH of the aqueous phase with a base to precipitate the N-Demethyl Tiotropium.

-

Filter the precipitate, wash it with water, and dry it under vacuum to yield the crude product[6].

-

-

Purification: The crude N-Demethyl Tiotropium can be further purified by recrystallization from a suitable solvent system.

Logical Relationship Diagram: Synthesis of N-Demethyl Tiotropium

N-Deuteromethylation of N-Demethyl Tiotropium

The final step to obtain N-Demethyl Tiotropium-D3 involves the N-methylation of the precursor with a deuterated methylating agent.

Experimental Protocol: N-Deuteromethylation

This protocol is a proposed method based on standard organic chemistry procedures for N-methylation of secondary amines, as a specific protocol for this deuteration is not publicly available.

-

Reaction Setup: Dissolve the synthesized N-Demethyl Tiotropium in a suitable aprotic solvent such as acetonitrile or a mixture of acetonitrile and chloroform (B151607) in a reaction flask under a nitrogen atmosphere.

-

Addition of Deuterated Reagent: Add a deuterated methylating agent, such as iodomethane-D₃ (CD₃I), to the solution. A slight excess of the methylating agent may be used.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS to observe the formation of the desired product and the disappearance of the starting material.

-

Work-up and Isolation:

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The resulting residue can be purified by crystallization from a suitable solvent system to afford the final product, N-Demethyl Tiotropium-D3.

-

Logical Relationship Diagram: N-Deuteromethylation

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of N-Demethyl Tiotropium-D3, confirming its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the chemical purity of N-Demethyl Tiotropium-D3.

Experimental Protocol: HPLC Analysis

This protocol is based on published methods for the analysis of Tiotropium and its related substances.[8][9]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.2) and an organic modifier like acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 240 nm.

-

Sample Preparation: Dissolve an accurately weighed amount of N-Demethyl Tiotropium-D3 in the mobile phase or a suitable diluent to a known concentration.

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by calculating the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to determine the isotopic enrichment of N-Demethyl Tiotropium-D3.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is recommended for accurate mass measurement and isotopic pattern analysis.

-

Ionization Mode: Positive ion mode is typically used for quaternary ammonium (B1175870) compounds.

-

Sample Introduction: The sample can be introduced directly via infusion or through an LC system.

-

Data Acquisition: Acquire full scan mass spectra to observe the molecular ion peak and its isotopic distribution.

-

Analysis:

-

Molecular Weight Confirmation: The observed m/z of the molecular ion should correspond to the calculated exact mass of the protonated N-Demethyl Tiotropium-D3 molecule ([M+H]⁺).

-

Isotopic Enrichment: The isotopic purity can be determined by analyzing the relative intensities of the peaks corresponding to the deuterated (d₃), partially deuterated (d₂, d₁), and non-deuterated (d₀) species. The isotopic enrichment is calculated after correcting for the natural abundance of isotopes.

-

Experimental Workflow Diagram: Isotopic Purity Assessment by MS

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of N-Demethyl Tiotropium-D3 and verifying the position of the deuterium labels.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Experiments:

-

¹H NMR: To observe the signals of the non-deuterated protons. The absence or significant reduction of the N-methyl signal compared to the non-deuterated standard confirms deuteration at this position.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm its presence.

-

-

Sample Preparation: Dissolve a sufficient amount of the sample in the chosen deuterated solvent.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra should be consistent with the proposed structure of N-Demethyl Tiotropium-D3.

Biological Activity and Signaling Pathway

N-Demethyl Tiotropium-D3 is primarily used as an internal standard and is not intended for direct therapeutic use. Its biological activity is expected to be similar to that of N-Demethyl Tiotropium, which is a precursor to Tiotropium. Tiotropium is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (M₁, M₂, and M₃). In the airways, its antagonism of M₃ receptors on smooth muscle cells leads to bronchodilation.

Signaling Pathway of Tiotropium's Action

Tiotropium exerts its therapeutic effect by blocking the action of acetylcholine (ACh) on muscarinic receptors in the airways. This inhibition prevents the downstream signaling cascade that leads to smooth muscle contraction and mucus secretion.

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of N-Demethyl Tiotropium-D3. The detailed protocols and diagrams are intended to be a valuable resource for professionals in the fields of pharmaceutical research and development. It is important to note that while some experimental details are based on established procedures for related compounds, they should be optimized for specific laboratory conditions.

References

- 1. Tiotropium Bromide [drugfuture.com]

- 2. tga.gov.au [tga.gov.au]

- 3. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. US7662963B2 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]

- 7. US20080051582A1 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Tiotropium EP Impurity B-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Tiotropium EP Impurity B-D3. Tiotropium EP Impurity B, chemically known as (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, is a known impurity of the active pharmaceutical ingredient Tiotropium Bromide.[1][2][3][4][5] The "-D3" designation in the target molecule refers to the presence of a trideuterated methyl group on the nitrogen atom of the scopine (B3395896) backbone.

This document outlines a multi-step synthesis beginning with the demethylation of scopine to norscopine, followed by N-trideuteromethylation to yield N-CD3-scopine. The final step involves the esterification of this deuterated intermediate with a di-(2-thienyl)glycolic acid derivative. The experimental protocols provided are based on established methods for the synthesis of the non-deuterated analogue and general procedures for isotopic labeling.[6]

Overall Synthesis Pathway

The proposed synthesis of Tiotropium EP Impurity B-D3 is a three-step process commencing from scopine.

References

Technical Guide: Scopine Di(2-thienylglycolate)-D3 (CAS No. 1126775-83-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopine (B3395896) Di(2-thienylglycolate)-D3 is a deuterium-labeled stable isotope of Scopine Di(2-thienylglycolate). This guide provides a comprehensive overview of its chemical properties, synthesis, and primary application as an internal standard in the quantitative analysis of Tiotropium (B1237716) Bromide, a key active pharmaceutical ingredient.

Chemical and Physical Properties

While specific experimental data for the deuterated compound is not extensively published, the properties of the non-labeled parent compound, Scopine Di(2-thienylglycolate) (CAS No. 136310-64-0), provide a reliable reference.

| Property | Data (Scopine Di(2-thienylglycolate)) | Data (Scopine Di(2-thienylglycolate)-D3) |

| CAS Number | 136310-64-0 | 1126775-83-4 |

| Molecular Formula | C₁₈H₁₉NO₄S₂ | C₁₈H₁₆D₃NO₄S₂ |

| Molecular Weight | 377.48 g/mol | 380.50 g/mol |

| Appearance | White to Off-White Solid[1] | Not specified |

| Melting Point | 138-140 °C[1][2][3] | Not specified |

| Boiling Point | 542.3 ± 50.0 °C (Predicted)[2][4] | Not specified |

| Density | 1.48 ± 0.1 g/cm³ (Predicted)[1][2] | Not specified |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated)[1] | Not specified |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place[1] | Not specified |

Synthesis and Logical Relationships

Scopine Di(2-thienylglycolate) is a crucial intermediate in the synthesis of Tiotropium Bromide. The deuterated analogue is synthesized for use in pharmacokinetic and bioanalytical studies of Tiotropium.

Synthesis of Tiotropium Bromide

The synthesis of Tiotropium Bromide involves the transesterification of methyl di(2-thienyl)glycolate with scopine to form Scopine Di(2-thienylglycolate). This intermediate is then quaternized with methyl bromide to yield the final active pharmaceutical ingredient.

Experimental Protocols

Synthesis of Scopine Di(2-thienylglycolate)

-

Reactants: Methyl di(2-thienyl)glycolate and Scopine.

-

Solvent: Toluene, xylene, or heptane. The reaction can also be carried out in a melt.[5][6]

-

Base: A strong base such as metallic sodium, sodium hydride, sodium methoxide, or sodium ethoxide is used.[5][6]

-

Procedure: The reaction involves heating the reactants in the presence of the base and solvent (or in a melt) to facilitate the transesterification process. The resulting Scopine Di(2-thienylglycolate) is then isolated and purified.

Quantitative Analysis of Tiotropium in Plasma

This compound is used as an internal standard for the accurate quantification of Tiotropium in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard solution (this compound in a suitable solvent) is added to the plasma samples.

-

Proteins are precipitated using a precipitating agent (e.g., acetonitrile).

-

The mixture is centrifuged, and the supernatant is collected.

-

The supernatant is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

Chromatographic Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tiotropium and the deuterated internal standard.

-

Applications in Research and Drug Development

The primary application of this compound is in pharmacokinetic studies of Tiotropium Bromide. By using a stable isotope-labeled internal standard, researchers can achieve high accuracy and precision in quantifying the drug's concentration in biological samples. This is crucial for:

-

Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration of Tiotropium.

-

Metabolism Studies: Identifying and quantifying metabolites of Tiotropium.

-

Toxicokinetic Studies: Assessing the exposure and clearance of the drug at various dose levels.

Conclusion

This compound is an essential tool for the pharmaceutical industry, particularly in the development and analysis of Tiotropium Bromide-based therapies. Its role as an internal standard ensures the reliability of bioanalytical data, which is fundamental for regulatory submissions and clinical research. While detailed physicochemical and spectroscopic data for the deuterated compound are not widely available, its properties can be largely inferred from its non-labeled counterpart. The methodologies outlined in this guide provide a framework for its synthesis and application in a research and development setting.

References

- 1. Scopine-2,2-dithienyl glycolate CAS#: 136310-64-0 [m.chemicalbook.com]

- 2. Scopine Di(2-thienyl) Glycolate [chembk.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Scopine Di(2-thienyl) Glycolate Price from Supplier Brand Shenzhen Phystandard Biotechnology Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 6. EP2825535B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]

In-Depth Technical Guide: Scopine Di(2-thienylglycolate)-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Scopine (B3395896) Di(2-thienylglycolate)-D3, a deuterated analogue of a key intermediate in the synthesis of Tiotropium (B1237716) Bromide, a potent long-acting anticholinergic agent. This document outlines its molecular characteristics, provides detailed experimental protocols for the synthesis of its non-deuterated counterpart, and describes the relevant biological signaling pathways.

Core Molecular Data

Scopine Di(2-thienylglycolate)-D3 is the deuterated form of Scopine Di(2-thienyl)glycolate. The introduction of deuterium (B1214612) isotopes provides a valuable tool for metabolic studies and as an internal standard in quantitative analyses.

| Property | Value | Source |

| Molecular Weight | 380.5 g/mol | [1] |

| Molecular Formula | C18H16D3NO4S2 | [1] |

| CAS Number | 1126775-83-4 | [1] |

| Synonyms | N-Demethyl Tiotropium-D3, Tiotropium EP Impurity B-D3 | [1] |

For comparison, the properties of the non-deuterated form, Scopine Di(2-thienyl)glycolate, are provided below.

| Property | Value | Source |

| Molecular Weight | 377.47 g/mol | [2] |

| Molecular Formula | C18H19NO4S2 | |

| CAS Number | 136310-64-0 | [3] |

| Purity | 96% - 99% | [3][4] |

| Melting Point | 138 to 140°C | [2] |

| Appearance | Solid | [2] |

Experimental Protocols: Synthesis of Scopine Di(2-thienyl)glycolate

The following protocols describe the synthesis of the non-deuterated Scopine Di(2-thienyl)glycolate. These methods can be adapted for the synthesis of the deuterated analogue by utilizing the appropriate deuterated starting materials.

Method 1: Transesterification with Scopine

This method involves the reaction of scopine with methyl di(2-thienyl)glycolate in the presence of a base.

Materials:

-

Scopine

-

Methyl di(2-thienyl)glycolate

-

Sodium tert-butoxide

-

Argon (inert gas)

Procedure:

-

In a flask under an inert argon atmosphere, dissolve scopine (1 equivalent) and methyl di(2-thienyl)glycolate (1 equivalent) in toluene at 70°C.

-

Prepare a solution of sodium tert-butoxide (1 equivalent) in toluene.

-

Add the sodium tert-butoxide solution dropwise to the reaction mixture over 15 minutes while maintaining the temperature at 70°C and stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture can be processed to isolate the product. This typically involves an acidic workup followed by basification to precipitate the free base.

-

The crude product can be purified by crystallization from a suitable solvent, such as acetonitrile, at low temperatures (-5°C to -50°C).

Method 2: Alternative Synthesis Route

An alternative approach involves the reaction of scopine with a derivative of oxalic acid followed by reaction with a Grignard reagent.

Materials:

-

Scopine

-

Oxalyl chloride

-

Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF)

-

2-thienylmagnesium bromide

-

Hydrochloric acid

Procedure:

-

In a reaction vessel, prepare a solution of oxalyl chloride and a catalytic amount of DMAP in THF at 0°C.

-

Slowly add a solution of scopine and triethylamine in THF to the stirred solution at a controlled rate.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Cool the mixture to -30°C.

-

Add a solution of 2-thienylmagnesium bromide (3 equivalents) in THF dropwise over 1 hour.

-

Continue stirring at -30°C for an additional 2 hours.

-

Quench the reaction by pouring the mixture into a cooled aqueous solution of hydrochloric acid to precipitate the product as a salt.

-

The resulting product can be isolated by filtration and further purified.

Biological Context: Anticholinergic Signaling Pathway

Scopine Di(2-thienylglycolate) is a precursor to Tiotropium Bromide, a long-acting muscarinic antagonist. Tiotropium bromide exerts its therapeutic effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system. This is particularly relevant in the airways, where it leads to bronchodilation.

The following diagram illustrates the general mechanism of action of anticholinergic drugs at the muscarinic acetylcholine receptor.

Caption: Mechanism of action of anticholinergic drugs.

This signaling cascade, initiated by acetylcholine binding to M3 muscarinic receptors, leads to smooth muscle contraction. Anticholinergic drugs like Tiotropium competitively inhibit this binding, preventing the downstream signaling and resulting in muscle relaxation and bronchodilation.[5][6][7] The long duration of action of drugs like tiotropium is attributed to their slow dissociation from the muscarinic receptors.[5]

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of Scopine Di(2-thienyl)glycolate is depicted below.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. Scopine-2,2-dithienyl glycolate 99% | CAS: 136310-64-0 | AChemBlock [achemblock.com]

- 5. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 6. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

The Pivotal Role of Scopine Di(2-thienylglycolate) in the Synthesis of Tiotropium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotropium (B1237716) bromide, a long-acting muscarinic antagonist, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its synthesis is a multi-step process wherein the formation of the key intermediate, Scopine (B3395896) Di(2-thienylglycolate), also known as N-demethyltiotropium, is a critical juncture. This technical guide provides an in-depth analysis of the synthesis of Tiotropium bromide, focusing on the formation and subsequent quaternization of Scopine Di(2-thienylglycolate). Detailed experimental protocols, quantitative data from various synthetic routes, and visual representations of the synthetic pathways and workflows are presented to offer a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.

Introduction

The synthesis of Tiotropium bromide primarily involves two key transformations: the esterification of scopine with a di(2-thienyl)glycolic acid derivative to form Scopine Di(2-thienylglycolate), and the subsequent quaternization of the tertiary amine of this intermediate to yield the final active pharmaceutical ingredient (API).[1][2] The efficiency and purity of the final product are highly dependent on the successful execution of these steps. This document will explore various methodologies for the synthesis of Scopine Di(2-thienylglycolate) and its conversion to Tiotropium bromide, providing a comparative analysis of different approaches.

Synthesis Pathway Overview

The general synthetic pathway to Tiotropium bromide proceeds via the formation of the Scopine Di(2-thienylglycolate) intermediate. This is typically achieved through a transesterification reaction between scopine and methyl di(2-thienyl)glycolate.[3][4][5] The resulting intermediate is then reacted with a methylating agent, most commonly methyl bromide, to form the quaternary ammonium (B1175870) salt, Tiotropium bromide.[3][6]

Experimental Protocols and Quantitative Data

The synthesis of Scopine Di(2-thienylglycolate) has been approached through various methods, with differences in solvents, bases, and reaction conditions, leading to a range of reported yields and purities. The subsequent quaternization step is generally more standardized.

Synthesis of Scopine Di(2-thienylglycolate) (N-demethyltiotropium)

The formation of the scopine ester is a critical step, and several protocols have been developed to optimize yield and purity.

Table 1: Comparative Data for the Synthesis of Scopine Di(2-thienylglycolate)

| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Method A | Sodium metal | Toluene (B28343) | 90 | 5 | 45-70 | Not Specified | [3][5] |

| Method B | Sodium tert-butoxide | Toluene | 70-90 | 4.5 | 33 | 99.08 | [3] |

| Method C | Potassium tert-butoxide | Toluene | 70 | Not Specified | 9 | Not Specified | [3] |

| Method D | DCC, DMAP | Dichloromethane | Room Temp. | 16 | 76 | Not Specified | [7] |

| Method E | EDC, DMAP | Dichloromethane | Room Temp. | 16 | 83 | Not Specified | [2] |

| Method F | Inorganic Base (e.g., K2CO3) | Inert Solvent | Not Specified | Not Specified | Not Specified | Not Specified | [6][8] |

-

Reaction Setup: Weigh 19.9 g (128.4 mmol) of scopine and 32.7 g (128.4 mmol) of methyl di(2-thienyl)glycolate into a flask.

-

Dissolution: Dissolve the mixture in 120 ml of toluene at 70°C.

-

Base Addition: While stirring under an inert argon atmosphere, add a 2M solution of sodium tert-butoxide in tetrahydrofuran (B95107) (32.1 ml, 0.5 equivalents, 64.2 mmol) dropwise over 25 minutes.

-

Reaction: Continue stirring the reaction mixture at 70°C. Methanol is occasionally removed by distillation.

-

Work-up: After the reaction is complete, the mixture is added to a mixture of ice and 2M HCl. The acidic phase is then alkalized to precipitate the free base, which is subsequently extracted with dichloromethane.

-

Isolation: The product is crystallized from acetonitrile (B52724) to yield Scopine Di(2-thienylglycolate).

Synthesis of Tiotropium Bromide (Quaternization)

The quaternization of the N-demethyltiotropium intermediate is a relatively straightforward process.

Table 2: Data for the Quaternization of Scopine Di(2-thienylglycolate)

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Scopine ester | Methyl bromide in Acetonitrile | Acetonitrile | Room Temp. | 24-72 | 94 | [2] |

| Scopine ester | Methyl bromide | Acetonitrile/Dichloromethane | Not Specified | Not Specified | Not Specified | [3] |

-

Dissolution: Dissolve 0.8 g (0.0022 moles) of Scopine Di(2-thienylglycolate) in acetonitrile in a reaction vial.

-

Reagent Addition: Add 1 ml of a 50% (wt/wt) solution of methyl bromide in acetonitrile to the mixture.

-

Reaction: Stir the resulting mixture at room temperature for 24-72 hours. A solid precipitate will form.

-

Isolation: Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Drying: Dry the solid product in a vacuum oven to yield Tiotropium bromide.

Workflow and Logical Relationships

The synthesis of Tiotropium bromide can be visualized as a sequential workflow, starting from the raw materials and proceeding through the key intermediate to the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 6. US9090607B2 - Process for preparing tiotropium bromide - Google Patents [patents.google.com]

- 7. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 8. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]

Understanding Stable Isotope Labeling with Deuterium: A Technical Guide

Stable isotope labeling with deuterium (B1214612), the non-radioactive heavy isotope of hydrogen, has become an indispensable tool in modern research, particularly in drug discovery, metabolic studies, and structural biology. This technique involves the strategic substitution of hydrogen atoms (¹H) with deuterium (²H or D) in a molecule of interest. The subtle yet significant mass difference between these isotopes provides a powerful probe for elucidating metabolic pathways, enhancing drug efficacy, and mapping molecular interactions. This guide provides an in-depth overview of the core principles, experimental methodologies, and key applications of deuterium labeling for researchers, scientists, and drug development professionals.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundational principle behind many applications of deuterium labeling is the Kinetic Isotope Effect (KIE).[1] The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond.[1] Consequently, chemical reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted at that position.[1][2] This is because breaking the stronger C-D bond requires a higher activation energy.[1] This phenomenon, known as the deuterium KIE, is a cornerstone of using deuteration to modulate drug metabolism.[2][3] If a significant primary deuterium KIE is observed, it provides evidence that C-H bond cleavage is at least partially rate-limiting in the reaction.[2]

Applications in Drug Discovery and Development

Deuterium labeling is a powerful strategy in drug development, primarily used to improve a drug's pharmacokinetic profile.[1][4]

-

Enhanced Metabolic Stability: Many drugs are cleared from the body through metabolic oxidation, often catalyzed by cytochrome P450 (CYP) enzymes.[2] This process frequently involves the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced due to the KIE.[1][3] This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.[1]

-

Reduced Formation of Toxic Metabolites: Altering a drug's metabolic pathway through deuteration can also decrease the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[1]

-

Pharmacokinetic Studies: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic studies.[5][6] Because a deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing for highly accurate quantification by correcting for variations in sample preparation and instrument response.[7][8]

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated Drugs and Their Non-Deuterated Analogs

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Enzyme System |

|---|---|---|---|---|---|

| Carbazeran | Intrinsic Clearance (CLint) | 100% (normalized) | 33% | 3.0x decrease | Aldehyde Oxidase[9] |

| Zoniporide | Intrinsic Clearance (CLint) | 100% (normalized) | 56% | 1.8x decrease | Aldehyde Oxidase[9] |

| Morphine | N-demethylation Rate | Relative rate = 1 | Slower metabolism | Increased potency | Cytochrome P450[2] |

| Nifedipine | Metabolic Clearance | Not specified | Slower clearance | Not specified | Not specified[10] |

Table 2: Examples of Deuterium Kinetic Isotope Effects in Enzymatic Reactions

| Substrate | Enzyme | KIE (kH/kD) | Reference |

|---|---|---|---|

| Morphine (N-demethylation) | Cytochrome P450 | >1 | [2] |

| Tertiary Amides | Cytochrome P450 | Varies | [11] |

| Aldehyde Oxidase Substrates | Aldehyde Oxidase | 1.8 - 3.0 |[9] |

Applications in Structural Biology: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful biophysical technique used to study protein conformation, dynamics, and interactions.[12][13] The method relies on the principle that labile amide hydrogens on the protein backbone exchange with deuterium atoms when the protein is placed in a deuterated buffer (like D₂O).[14] The rate of this exchange is highly dependent on the solvent accessibility of the amide hydrogen and its involvement in hydrogen bonding.[14]

-

Protein Conformation: Regions of the protein that are tightly folded (e.g., in α-helices or β-sheets) or buried within the protein core are protected from the solvent, and their amide hydrogens will exchange slowly.[13]

-

Protein Dynamics: Flexible or disordered regions are more exposed to the solvent and will exchange hydrogen for deuterium more rapidly.[13]

-

Mapping Interaction Sites: When a protein binds to a ligand (another protein, a small molecule, etc.), the binding interface is often protected from the solvent. This results in a reduced rate of deuterium exchange in that specific region, allowing for the precise mapping of interaction sites.[14][15]

Applications in Metabolic Research

Deuterium labeling is extensively used to trace metabolic pathways and quantify metabolic flux in vivo.[16]

-

Deuterium Metabolic Imaging (DMI): DMI is an emerging non-invasive imaging technique that uses Magnetic Resonance Imaging (MRI) to track the fate of deuterated substrates, such as [6,6-²H₂]-glucose, in real-time.[17][18] This allows for the 3D mapping of metabolic pathways like glycolysis and the TCA cycle, providing insights into the metabolic state of tissues in health and disease.[18]

-

Metabolic Flux Analysis: By introducing a deuterium-labeled substrate (e.g., D₂O, deuterated glucose, or amino acids) into a biological system, researchers can measure the rate of incorporation of deuterium into various downstream metabolites, lipids, proteins, and DNA.[16][19] This provides quantitative data on the synthesis and turnover rates of these biomolecules.[16][20] Heavy water (D₂O) is a particularly useful tracer as it can be used to study the metabolism of carbohydrates, lipids, proteins, and DNA in free-living individuals.[16]

Experimental Protocols

This protocol describes a general method for introducing deuterium into an organic molecule using D₂O under microwave irradiation, a common technique for H/D exchange.[5][8]

-

Preparation: In a microwave-safe vessel, combine the substrate molecule (e.g., an aromatic compound) with a deuterium source, typically deuterium oxide (D₂O).[8]

-

Catalyst Addition: Add a suitable catalyst to facilitate the exchange. Transition metal catalysts, such as those based on palladium, are often used.[8]

-

Reaction: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a set time (e.g., 30-60 minutes).[8] Optimal conditions will depend on the substrate's stability and reactivity.

-

Work-up: After cooling, quench the reaction with H₂O. Extract the product using an appropriate organic solvent (e.g., ethyl acetate).[21]

-

Purification: Wash the organic layer with brine, dry it over an anhydrous sulfate (B86663) salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.[8][21] Purify the crude product using flash chromatography or preparative HPLC.[8]

-

Characterization: Confirm the structure, purity, and percentage of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.[21][22]

This protocol outlines a typical bottom-up, continuous-labeling HDX-MS experiment.[12][23]

-

Sample Preparation: Prepare the protein of interest in a suitable aqueous buffer. Prepare separate samples for the unbound (apo) state and the ligand-bound state.

-

Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample into a D₂O-based buffer (typically a 1:10 or 1:20 dilution, resulting in >90% D₂O).[24] Perform this incubation for several time points (e.g., 10s, 1m, 10m, 1h, 4h).

-

Quenching: Stop the exchange reaction at each time point by adding a pre-chilled quench buffer. The quench buffer should rapidly lower the pH to ~2.5 and the temperature to ~0 °C.[23][25] These conditions minimize back-exchange (the loss of incorporated deuterium).[25]

-

Proteolysis: Immediately inject the quenched sample onto an online pepsin column maintained at a low temperature. The acidic conditions are optimal for pepsin activity, which digests the protein into smaller peptides.[1]

-

LC-MS Analysis: The resulting peptides are separated by reversed-phase ultra-performance liquid chromatography (UPLC) and introduced directly into a high-resolution mass spectrometer.[23] The mass of each peptide is measured to determine the amount of deuterium incorporated.[1]

-

Data Analysis: Using specialized software, the centroid of the isotopic distribution for each peptide is calculated at each time point.[1] The mass difference between the deuterated and undeuterated peptides indicates the level of deuterium uptake. Plotting this uptake over time reveals the exchange kinetics for different regions of the protein.[1][26]

This protocol details how to measure protein synthesis and turnover rates in cultured cells using D₂O.[20]

-

Cell Culture: Grow cells to a desired confluency (e.g., 70-80%) in their standard growth medium.

-

Labeling: Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O.[20]

-

Time-Course Sampling: Harvest cells at various time points after introducing the labeling medium (e.g., 0, 2, 6, 12, 24, 48 hours).[20]

-

Protein Extraction and Digestion: Lyse the harvested cells, extract the total protein, and digest the proteins into peptides using trypsin.[20]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Identify peptides and proteins using a database search algorithm. The rate of new protein synthesis is determined by analyzing the isotopic distribution of peptides over time, which reflects the incorporation of deuterium from D₂O into newly made amino acids.[20]

Analytical Techniques for Deuterated Compounds

-

Mass Spectrometry (MS): MS is the primary technique for detecting and quantifying deuterated molecules.[5] The increased mass of a deuterated compound compared to its unlabeled counterpart allows for their differentiation.[13] High-resolution MS is crucial for accurately determining the isotopic distribution and calculating deuterium uptake in HDX-MS experiments.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are used to characterize deuterated compounds.[27][28] In ¹H NMR, the replacement of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding signal, confirming the site of labeling.[28] ²H NMR directly detects the deuterium nucleus, providing information about the location and relative abundance of deuterium atoms in a molecule.[28] Deuterated solvents (e.g., CDCl₃, D₂O) are also standard in NMR to avoid large solvent signals in ¹H spectra.[27]

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. symeres.com [symeres.com]

- 5. hwb.gov.in [hwb.gov.in]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 12. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Hydrogen/Deuterium eXchange Mass Spectrometry - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Measuring in vivo metabolism using heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 19. Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biopharminternational.com [biopharminternational.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. studymind.co.uk [studymind.co.uk]

- 28. Deuterium NMR - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Quantitative Analysis Using Scopine Di(2-thienylglycolate)-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Stable Isotope Labeled Internal Standard

Scopine Di(2-thienylglycolate) is known as an intermediate in the synthesis of Tiotropium bromide, a potent anticholinergic agent used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. In bioanalytical and pharmaceutical studies, accurate quantification of this analyte is critical for pharmacokinetic, toxicokinetic, and quality control assessments.

Scopine Di(2-thienylglycolate)-D3 is the deuterium-labeled version of the parent compound and is designed for use as an internal standard (IS) in quantitative analyses[3][4]. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays[5].

Principle: A deuterated standard is chemically identical to the analyte of interest but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium[5]. It co-elutes with the analyte during chromatography and exhibits nearly identical ionization efficiency and fragmentation patterns in the mass spectrometer. However, it is distinguishable by its mass-to-charge ratio (m/z)[6]. By adding a known concentration of the internal standard to all samples, standards, and quality controls early in the workflow, it can effectively compensate for variability during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision[5][6].

Application: Bioanalytical Quantification in Plasma

This document outlines a representative protocol for the quantification of Scopine Di(2-thienylglycolate) in human plasma using this compound as an internal standard. The methodology is based on established and validated LC-MS/MS methods for structurally similar anticholinergic compounds, such as glycopyrrolate[7][8][9][10].

Key Applications:

-

Pharmacokinetic (PK) and toxicokinetic (TK) studies.

-

Bioavailability and bioequivalence studies.

-

Therapeutic drug monitoring (TDM).

-

Metabolite identification and quantification.

-

Impurity profiling in drug manufacturing.

Experimental Protocol: LC-MS/MS Method

This protocol provides a detailed workflow for sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents

-

Analyte: Scopine Di(2-thienylglycolate)

-

Internal Standard: this compound

-

Biological Matrix: Human Plasma (with K2EDTA as anticoagulant)

-

Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (≥98%), Ammonium Acetate, Deionized Water (18.2 MΩ·cm), Solid-Phase Extraction (SPE) Cartridges (e.g., Weak Cation Exchange).

Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Scopine Di(2-thienylglycolate) in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration standards.

-

IS Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.

Sample Preparation (Solid-Phase Extraction)

-

Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Spike: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 50 µL of the IS Spiking Solution to all samples except for the blank matrix.

-

Precipitate & Centrifuge: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 10 minutes, then centrifuge at 4000 rpm for 15 minutes.

-

Condition SPE Cartridge: Condition a weak cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load: Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash: Wash the cartridge sequentially with 2 mL of water, 2 mL of methanol, and 2 mL of dichloromethane.

-

Elute: Elute the analyte and internal standard with two 0.5 mL aliquots of 1% formic acid in acetonitrile[9].

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for quantification using an internal standard.

Instrumental Parameters (LC-MS/MS)

The following parameters are representative and should be optimized for the specific instrumentation used. These are based on methods for similar anticholinergic compounds[7][9][10].

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| LC System | UHPLC System |

| Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 5 min) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Suggested Condition |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Transition (m/z) | Hypothetical: 378.1 → 116.1 (Precursor → Product Ion) |

| IS Transition (m/z) | Hypothetical: 381.1 → 119.1 (Precursor-D3 → Product Ion-D3) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Note: The exact m/z transitions for Scopine Di(2-thienylglycolate) and its D3 analog must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Data Analysis and Validation

Quantification

Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting these area ratios against the known concentrations of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their area ratios from this curve using weighted linear regression (e.g., 1/x²).

Method Validation Parameters

A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess are summarized below, with typical acceptance criteria based on analogous methods[7][8][9].

Table 3: Method Validation Summary

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). | Intra- and inter-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; meets accuracy/precision criteria. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | IS-normalized matrix factor should be consistent across different lots of matrix. |

| Recovery | The efficiency of the extraction process, measured by comparing pre-extraction vs. post-extraction spikes. | Should be consistent, precise, and reproducible. |

| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

Rationale for Using a Deuterated Internal Standard

The diagram below illustrates the logical relationship in an LC-MS/MS analysis where the deuterated internal standard serves as a direct counterpart to the analyte, ensuring reliable quantification.

Caption: Analyte vs. Internal Standard relationship in LC-MS/MS.

References

- 1. Scopine-2,2-dithienyl glycolate CAS#: 136310-64-0 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

- 7. Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rmtcnet.com [rmtcnet.com]

- 10. An ultrasensitive LC-MS/MS method and application to clinical dose-range finding for glycopyrrolate via an e-Nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Drug Purity Analysis: A Validated LC-MS/MS Method for Tiotropium Impurity Profiling

Introduction

Tiotropium (B1237716), a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] As with any pharmaceutical active ingredient, ensuring the purity and safety of Tiotropium is of paramount importance. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.[2][4] This application note presents a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the comprehensive impurity profiling of Tiotropium. This method is designed to detect and quantify known process-related impurities and degradation products, ensuring the quality and consistency of Tiotropium-containing pharmaceuticals. The use of LC-MS/MS is particularly crucial for non-UV active impurities, such as impurities G and H, which cannot be detected by conventional HPLC-UV methods.[5][6]

Experimental Workflow Overview

The following diagram outlines the general workflow for the LC-MS/MS analysis of Tiotropium and its impurities, from sample preparation to data acquisition and analysis.

Caption: Experimental workflow for Tiotropium impurity profiling.

Potential Degradation Pathways of Tiotropium

Understanding the potential degradation pathways of Tiotropium is crucial for identifying and controlling its impurities. The diagram below illustrates the logical relationships between Tiotropium and some of its key degradation products.

Caption: Potential degradation pathways of Tiotropium.

Detailed Methodologies

Materials and Reagents

-

Tiotropium Bromide Reference Standard and impurity standards (e.g., Impurity A, C, D, G, H, I, J) were sourced from pharmacopeial and commercial suppliers.[1][4]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

Sample Preparation

-

Standard Solution Preparation:

-

Prepare individual stock solutions of Tiotropium and each impurity at a concentration of 1 mg/mL in methanol.

-

Prepare a working standard solution containing Tiotropium and all impurities at appropriate concentrations by diluting the stock solutions with the mobile phase.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the Tiotropium drug substance or product in a suitable solvent (e.g., a mixture of water and methanol) to achieve a final concentration of approximately 1 mg/mL.

-

Vortex and sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

-

Liquid Chromatography

-

System: UPLC system

-

Column: Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm) or equivalent.[5][6]

-

Mobile Phase A: 10 mM Ammonium acetate with 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program:

Time (min) %B 0.0 20 1.0 20 8.0 80 10.0 80 10.1 20 | 13.0 | 20 |

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[5][6][7]

-

Capillary Voltage: 3.5 kV[8]

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C[8]

-

Gas Flow Rates: Optimized for the specific instrument.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the mass spectrometric parameters and typical chromatographic performance for Tiotropium and its key impurities.

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Tiotropium | 392.0 | 170.2 | 100 | 35 |

| 392.0 | 152.1 | 100 | 40 | |

| Impurity A | 241.0 | 111.0 | 100 | 20 |

| Impurity C | 456.4 | 170.2 | 100 | 38 |

| Impurity D | 361.5 | 170.2 | 100 | 35 |

| Impurity G | 174.1 | 114.1 | 100 | 25 |

| Impurity H | 250.1 | 114.1 | 100 | 28 |

| Impurity I | 472.4 | 170.2 | 100 | 40 |

| Impurity J | 446.4 | 170.2 | 100 | 38 |

Table 2: Chromatographic Performance Data

| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |

| Tiotropium | 5.4 | 0.1 | 0.3 |

| Impurity G | 2.1 | 1.0 | 2.5 |

| Impurity H | 2.5 | 1.0 | 2.5 |

| Impurity D | 4.8 | 0.5 | 1.5 |

| Impurity A | 6.2 | 0.8 | 2.4 |

| Impurity C | 7.5 | 0.6 | 1.8 |

| Impurity I | 8.1 | 0.7 | 2.1 |

| Impurity J | 8.9 | 0.7 | 2.1 |

Note: LOD and LOQ values are representative and may vary depending on the instrument and specific experimental conditions. The reported LOD and LOQ for impurities G and H are 1.0 ppb and 2.5 ppb, respectively.[5][6]

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the identification and quantification of impurities in Tiotropium. The method demonstrates excellent chromatographic separation and specificity, allowing for the reliable monitoring of process-related and degradation impurities. The provided experimental protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Tiotropium. The application of this method will contribute to ensuring the safety and efficacy of Tiotropium-based medications for patients with respiratory diseases.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Quantitative Analysis of N-Demethyl Tiotropium-D3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-Demethyl Tiotropium-D3 in biological matrices, primarily human plasma. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the parent compound, tiotropium (B1237716), and are intended to serve as a robust starting point for method development and validation. N-Demethyl Tiotropium-D3 is the stable isotope-labeled internal standard for N-Demethyl Tiotropium, a metabolite of the long-acting anticholinergic drug Tiotropium.

Introduction

Tiotropium is a cornerstone in the maintenance treatment of chronic obstructive pulmonary disease (COPD). The quantitative analysis of its metabolites, such as N-Demethyl Tiotropium, is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like N-Demethyl Tiotropium-D3 is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This application note details a sensitive and selective LC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for the efficient cleanup of plasma samples.

Materials:

-

Human plasma (K2 EDTA)

-

N-Demethyl Tiotropium-D3 spiking solution

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium hydroxide

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

Protocol:

-

Thaw plasma samples at room temperature.

-

To a 450 µL aliquot of plasma, add 50 µL of the N-Demethyl Tiotropium-D3 internal standard solution.

-

Vortex mix for 10 seconds.

-